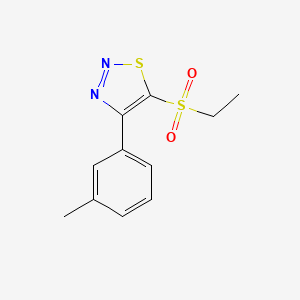
5-(Ethylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an ethylsulfonyl group and a m-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of m-tolylhydrazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The m-tolyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-(Ethylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-(Ethylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s binding affinity to its target, while the thiadiazole ring can participate in various biochemical interactions. The exact pathways involved can vary based on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(m-Tolyl)-1,2,3-thiadiazole: Lacks the ethylsulfonyl group, which can affect its reactivity and applications.
5-(Methylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, leading to differences in chemical properties and reactivity.
5-(Ethylsulfonyl)-4-phenyl-1,2,3-thiadiazole: Contains a phenyl group instead of a m-tolyl group, which can influence its biological activity and applications.
Uniqueness
5-(Ethylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole is unique due to the presence of both the ethylsulfonyl and m-tolyl groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C11H12N2O2S2 |
|---|---|
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
5-ethylsulfonyl-4-(3-methylphenyl)thiadiazole |
InChI |
InChI=1S/C11H12N2O2S2/c1-3-17(14,15)11-10(12-13-16-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
BHNCZBXSVWWDSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(N=NS1)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15055488.png)
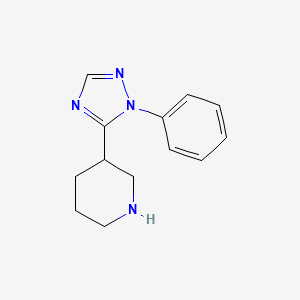
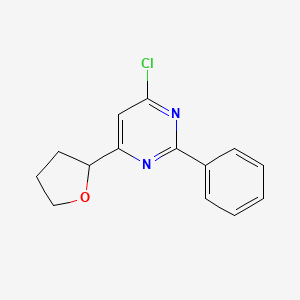
![7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15055506.png)
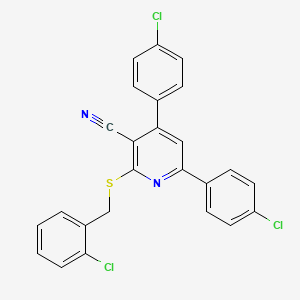

![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15055519.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15055529.png)
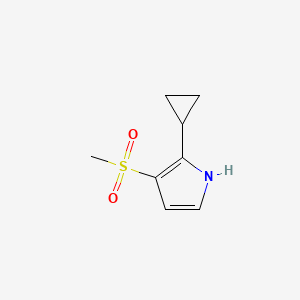
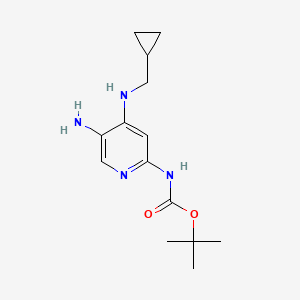
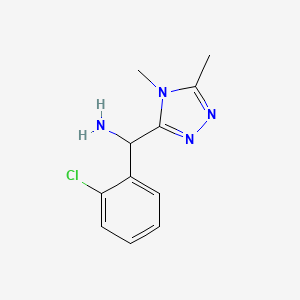

![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-](/img/structure/B15055565.png)
![2-Chloro-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055577.png)
